

Application Note: ^1H and ^{13}C NMR Spectral Assignment of N-Ethylacetanilide

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Compound of Interest

Compound Name: N-Ethylacetanilide

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Abstract

This document provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **N-Ethylacetanilide**. It includes a comprehensive spectral assignment, a standardized experimental protocol for data acquisition, and a logical workflow for the assignment process. This information is critical for the structural elucidation and purity assessment of **N-Ethylacetanilide**, a compound of interest in chemical research and drug development.

Introduction

N-Ethylacetanilide is an organic compound with the molecular formula $\text{C}_{10}\text{H}_{13}\text{NO}$.^{[1][2]} Accurate structural confirmation is paramount in chemical synthesis and pharmaceutical development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the complete assignment of the ^1H and ^{13}C NMR spectra of **N-Ethylacetanilide** and provides a detailed protocol for reproducible spectral acquisition.

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR spectra of **N-Ethylacetanilide** were assigned based on chemical shifts (δ), multiplicities, and integrated proton signals. The data is summarized in the tables below.

Table 1: ¹H NMR Spectral Data for N-Ethylacetanilide

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
H-2', H-6'	~7.3-7.5	Multiplet	2H
H-3', H-4', H-5'	~7.3-7.5	Multiplet	3H
-N-CH ₂ -CH ₃	3.75	Quartet (q)	2H
-CO-CH ₃	1.83	Singlet (s)	3H
-N-CH ₂ -CH ₃	1.12	Triplet (t)	3H

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Data sourced from publicly available spectral databases.[\[3\]](#)[\[4\]](#)

Table 2: ¹³C NMR Spectral Data for N-Ethylacetanilide

Assignment	Chemical Shift (δ) ppm
-C=O	170.5
C-1'	142.1
C-3', C-5'	128.8
C-4'	127.6
C-2', C-6'	126.9
-N-CH ₂ -	42.5
-CO-CH ₃	22.4
-N-CH ₂ -CH ₃	13.1

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Data sourced from publicly available spectral databases.[\[3\]](#)[\[5\]](#)

Experimental Protocol

This section details the methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **N-Ethylacetanilide**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **N-Ethylacetanilide**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.^[3]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument used.

- For ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
- For ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

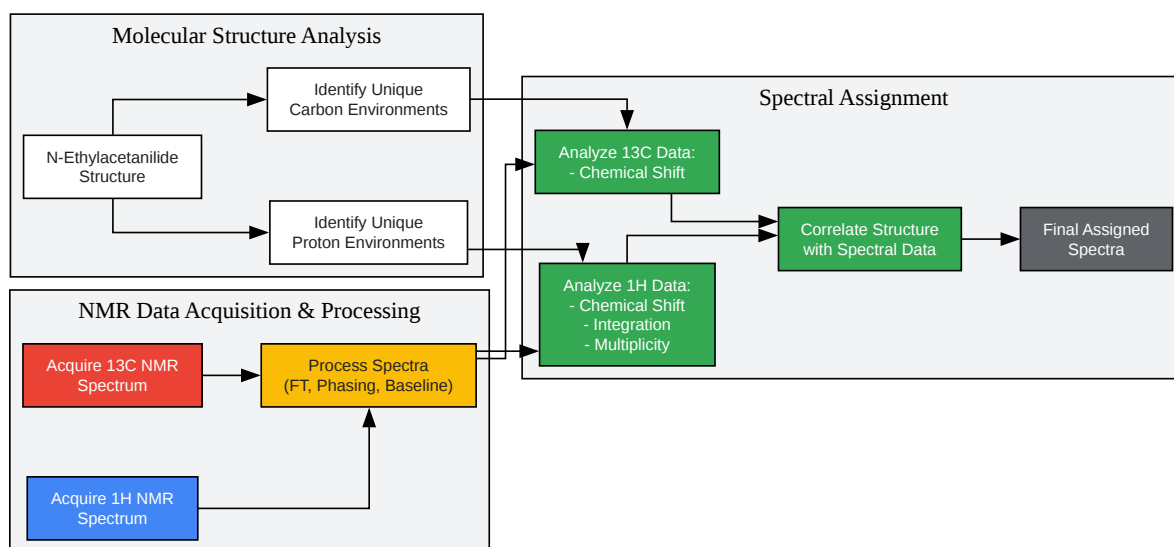
- Number of Scans: 256-1024 scans are typically required due to the low natural abundance of the ^{13}C isotope.[6]
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range of approximately 0 to 200 ppm is standard for most organic molecules.[6]

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals to the corresponding nuclei in the **N-Ethylacetanilide** molecule follows a logical progression. This workflow is visualized in the diagram below.



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